propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
Description
Properties
IUPAC Name |
(2-oxo-2-propan-2-yloxyethyl) 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5/c1-13(2)28-19(24)12-27-21(26)18-11-23(15-7-5-6-14(22)10-15)20(25)17-9-4-3-8-16(17)18/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYUSAFWLXASDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the isoquinoline derivative with propan-2-yl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs for various diseases.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related molecules from literature (Table 1):
Key Observations:
Core Structure Diversity: The target’s dihydroisoquinoline core provides rigidity and planar aromaticity, contrasting with thiazole (), benzothiazole (), or piperidine () backbones. This rigidity may enhance binding selectivity in biological targets compared to flexible analogs . The 3-chlorophenyl group is a common feature in and , suggesting shared electronic properties (e.g., electron-withdrawing effects) that could influence π-π stacking or hydrophobic interactions.
Functional Group Impact: Ester vs. Chloro vs. Fluoro Substituents: The 3-chlorophenyl group in the target offers greater steric bulk and lipophilicity than 4-fluorophenyl (), which may alter binding kinetics in receptor-ligand interactions .
Synthetic Considerations :
- Yields for ester-linked compounds (e.g., : 89–93%) exceed those for benzothiazole-derived amides (: 48%), likely due to milder reaction conditions for esterification versus amide coupling under microwave irradiation .
Physicochemical and Computational Data
- Molecular Weight (MW) : The target’s MW (~435 g/mol) is comparable to ’s analogs (MW 514–548 g/mol) but higher than piperidine-based esters (: ~265 g/mol) .
- Electrostatic Potential (ESP): Density-functional theory (DFT) analysis (–2) predicts strong electron-deficient regions near the 3-chlorophenyl group, distinguishing it from electron-rich substituents like methoxy or cyanomethoxy in .
Research Findings and Implications
- Metabolic Stability : The isopropyl ester in the target may undergo faster hydrolysis than ethyl esters (), necessitating prodrug strategies for sustained activity .
- Binding Affinity: Computational docking (using tools like AutoDock) could compare the target’s dihydroisoquinoline core against benzothiazole or piperidine analogs, with Multiwfn () analyzing charge distribution for interaction mapping .
Biological Activity
Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a dihydroisoquinoline core, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Notably, compounds with similar structures have been shown to exhibit:
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : This enzyme plays a crucial role in DNA repair mechanisms. Inhibitors of PARP have therapeutic implications in cancer treatment, particularly for tumors with BRCA mutations .
- Antimicrobial Activity : Certain derivatives have demonstrated significant antibacterial properties, suggesting that this compound may also possess similar effects against pathogenic bacteria .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds and potential analogs:
| Compound Name | Target | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 3l | PARP1 | Inhibition | 0.156 | |
| Compound 8g | MCF-7 Cell Line | Anti-proliferative | 1.2 ± 0.2 | |
| N'-arylidene derivatives | Anti-HIV-1 | Moderate activity | >100 |
Case Studies
Case Study 1: Inhibition of PARP
A study investigated a series of 3,4-dihydroisoquinoline derivatives for their inhibitory effects on PARP enzymes. Among these, compound 3l showed notable inhibition at an IC50 value of 156 nM, indicating strong potential for therapeutic applications in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Research on quinolone derivatives has highlighted their antibacterial properties. For example, certain compounds exhibited moderate antibacterial activity against various strains, suggesting that propan-2-yl derivatives may also contribute to this field .
Q & A
Q. What are the established synthetic routes for propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Preparation of the 1-oxo-1,2-dihydroisoquinoline core via cyclization of substituted benzamide derivatives under acidic conditions.
- Step 2: Functionalization at the 4-position via coupling reactions (e.g., using EDC●HCl and DMAP as catalysts) to introduce the acetoxy group .
- Step 3: Esterification with propan-2-yl alcohol under anhydrous conditions.
Optimization Strategies:
- Solvent Selection: Dichloromethane (DCM) is preferred for coupling steps due to its inertness and solubility properties .
- Temperature Control: Reactions are often conducted at 0–25°C to minimize side-product formation.
- Catalytic Efficiency: DMAP enhances nucleophilicity in esterification, improving yields up to 92% .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | H₂SO₄, benzamide derivatives | Toluene | Reflux | 60–70% |
| 2 | EDC●HCl, DMAP | DCM | 0–5°C | 85–92% |
| 3 | Propan-2-yl alcohol, DCC | THF | RT | 75–80% |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR Spectroscopy: Essential for confirming the ester linkage, aromatic substitution patterns, and the 3-chlorophenyl group. For example:
- The propan-2-yl group shows a characteristic doublet at ~1.2–1.4 ppm (CH₃) and a septet at ~5.0 ppm (CH) in ¹H NMR .
- Carbonyl signals (e.g., 1-oxo isoquinoline) appear at 165–175 ppm in ¹³C NMR.
- HRMS (ESI): Validates molecular weight (e.g., m/z calculated for C₂₃H₂₁ClNO₅: 450.1084) .
- IR Spectroscopy: Confirms ester C=O stretches (~1740 cm⁻¹) and amide/ketone bands (~1680 cm⁻¹).
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Work in a fume hood to prevent inhalation of dust or vapors.
- First Aid:
- Inhalation: Move to fresh air; administer artificial respiration if needed .
- Skin Contact: Wash immediately with soap and water; seek medical attention for irritation .
Advanced Research Questions
Q. How can computational methods improve the design and optimization of its synthesis?
Methodological Answer:
- Quantum Chemical Calculations: Predict reaction pathways and transition states to identify energy barriers. For example, density functional theory (DFT) can model coupling reactions at the 4-position of isoquinoline .
- Reaction Path Search Algorithms: Narrow optimal conditions (e.g., solvent polarity, temperature) by simulating kinetic and thermodynamic outcomes .
- Machine Learning (ML): Train models on existing reaction datasets to predict yields and side products, reducing trial-and-error experimentation .
Q. How can researchers address discrepancies in spectral data during characterization?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with DFT-predicted chemical shifts to resolve ambiguities (e.g., distinguishing between regioisomers) .
- Dynamic NMR (DNMR): Use variable-temperature studies to detect conformational exchange in flexible groups (e.g., propan-2-yl rotation) .
- Isotopic Labeling: Introduce deuterium at specific positions to simplify splitting patterns in crowded aromatic regions.
Q. How do structural modifications at the 3-chlorophenyl or ester positions affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Biological Assays:
Q. Table 2: Example SAR Modifications
| Modification | Biological Impact | Assay Type |
|---|---|---|
| 3-CF₃ instead of 3-Cl | Increased lipophilicity; 20% higher IC₅₀ against kinase X | Fluorescence polarization |
| tert-Butyl ester | 50% longer half-life in plasma | LC-MS pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
